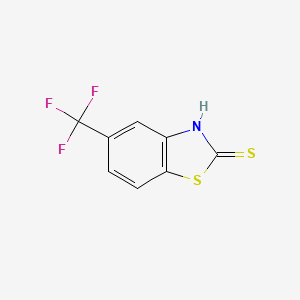

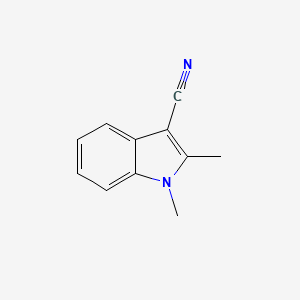

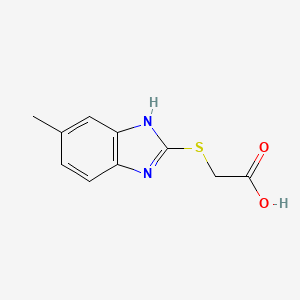

![molecular formula C7H6IN3O B1298451 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 309742-29-8](/img/structure/B1298451.png)

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, also known as IMIP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains an imidazole ring and an iodine atom. IMIP is used in a variety of biological research applications, including as a label for biomolecules, as a fluorescent probe, and as a substrate for enzyme studies.

科学的研究の応用

Molecular Structure Analysis

One study focused on the vibrational spectra, X-ray, and molecular structure of 1H-imidazo[4,5-b]pyridine and its methyl derivatives, including 6-methyl-1H-imidazo[4,5-b]pyridine, using density functional theory (DFT) and X-ray diffraction. The research revealed insights into the molecular structure, bond lengths, angles, and the role of hydrogen bonds in the structural configuration of these compounds (Lorenc et al., 2008).

Halogenation and Derivative Formation

Another key area of research is the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, including the synthesis of 6-iodo derivatives. This process highlights the chemical reactivity and potential for creating diverse functionalized derivatives of imidazo[4,5-b]pyridin-2-one for further scientific applications (Yutilov et al., 2005).

Synthesis of Novel Derivatives

Research on the synthesis of novel derivatives, such as 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives, has been conducted to explore their antimicrobial and anticancer activity. This demonstrates the compound's versatility and potential in medicinal chemistry and drug design applications (Banda et al., 2016).

Inhibition Performance in Material Science

The inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion has been evaluated, showcasing the compound's potential application in corrosion prevention and material protection. This type of research is crucial for industries looking to enhance the durability and longevity of their materials (Saady et al., 2021).

将来の方向性

Imidazole compounds, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, future research may focus on exploring the potential of “6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” and similar compounds in drug development.

作用機序

Mode of Action

Imidazole compounds are known to interact with various targets in the cell, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Imidazole compounds are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The specific pathways affected by this compound and their downstream effects need further investigation .

Result of Action

Imidazole compounds have been shown to have significant activity against certain types of cells . The specific effects of this compound are subjects of ongoing research .

生化学分析

Biochemical Properties

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, such as Aurora-A kinase, by binding to the ATP-binding pocket . The interaction with Aurora-A kinase can lead to the disruption of mitotic processes, making it a potential candidate for cancer therapy. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human prostate cancer cell lines, this compound derivatives have demonstrated significant cytotoxicity, inhibiting microtubule assembly and inducing apoptosis . These effects suggest that the compound can alter cellular dynamics and potentially serve as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the ATP-binding pocket of Aurora-A kinase, the compound inhibits the kinase’s activity, leading to the disruption of mitotic processes . This inhibition can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with other proteins involved in cell signaling pathways can lead to alterations in gene expression, further contributing to its biochemical effects.

特性

IUPAC Name |

6-iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRVUOOGWBABBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)I)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347608 |

Source

|

| Record name | 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309742-29-8 |

Source

|

| Record name | 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)